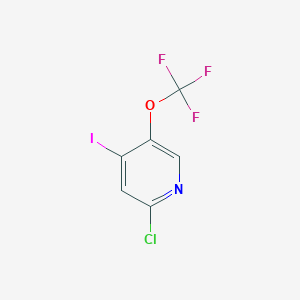

2-Chloro-4-iodo-5-(trifluoromethoxy)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

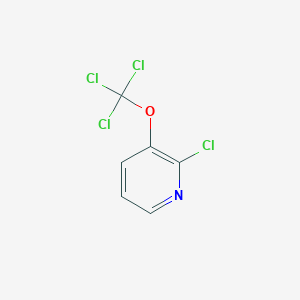

2-Chloro-4-iodo-5-(trifluoromethoxy)pyridine is a chemical compound with the molecular formula C6H2ClF3INO . It is a liquid at room temperature . This compound is used for research and development purposes .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, which includes compounds like this compound, is a topic of active research . Various methods have been reported, such as chlorination under liquid-phase conditions .Molecular Structure Analysis

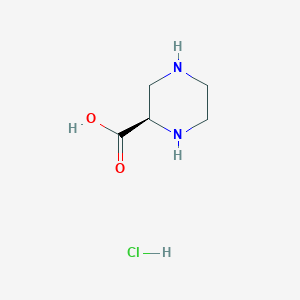

The molecular structure of this compound consists of a pyridine ring with chlorine, iodine, and trifluoromethoxy functional groups attached to it . The InChI code for this compound is 1S/C6H2ClF3INO/c7-5-1-4(11)3(2-12-5)6(8,9)10/h1-2H .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . The compound has a molecular weight of 197.54 . More specific physical and chemical properties such as density, melting point, and boiling point are not provided in the available resources.Wissenschaftliche Forschungsanwendungen

Synthesis of Herbicides :

- It is a key intermediate in the synthesis of highly efficient herbicides, such as trifloxysulfuron (Zuo Hang-dong, 2010).

Regioselective Functionalization :

- Useful for site-selective electrophilic substitutions in pyridines, playing a crucial role in creating structurally diverse compounds (F. Mongin et al., 1998).

- Enables the development of new building blocks for life-sciences-oriented research, including the first X-ray crystallographic structure determinations of (trifluoromethoxy)pyridines (Baptiste Manteau et al., 2010).

Synthesis of Novel Compounds :

- Involved in the synthesis and structural characterization of novel compounds, such as those with potential antithyroid properties (M. S. Chernov'yants et al., 2011).

Creation of Trifluoromethyl Ethers :

- An isolable pyridinium trifluoromethoxide salt, derived from this compound, is effective in forming trifluoromethyl ethers, highlighting its versatility in synthetic chemistry (Geraldo Duran-Camacho et al., 2021).

Pharmaceutical and Agrochemical Applications :

- It serves as an intermediate in the pharmaceutical and agrochemical industries, particularly in herbicide development (Li Zheng-xiong, 2004).

Regioexhaustive Functionalization :

- Demonstrates the concept of regioexhaustive functionalization in synthetic chemistry, showing its utility in creating various carboxylic acids (F. Cottet et al., 2004).

Development of Pyridine-Derived Reagents :

- Pyridine-derived triflating reagents have been synthesized using this compound, highlighting its importance in developing novel reagents for chemical synthesis (D. Comins et al., 2003).

Safety and Hazards

The safety data sheet for 2-Chloro-4-iodo-5-(trifluoromethoxy)pyridine indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Zukünftige Richtungen

Trifluoromethylpyridines, including 2-Chloro-4-iodo-5-(trifluoromethoxy)pyridine, are expected to find many novel applications in the future . They are a key structural motif in active agrochemical and pharmaceutical ingredients . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names, and several derivatives are also used in the pharmaceutical and veterinary industries .

Wirkmechanismus

Target of Action

It’s known that trifluoromethylpyridines, a group to which this compound belongs, are used in the agrochemical and pharmaceutical industries . They are thought to interact with various biological targets due to the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety .

Mode of Action

The biological activities of trifluoromethylpyridine derivatives are believed to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Biochemical Pathways

It’s known that trifluoromethylpyridines and their derivatives have been used in the synthesis of various agrochemicals and pharmaceuticals , suggesting that they may interact with a variety of biochemical pathways.

Pharmacokinetics

The unique physicochemical properties of the fluorine atom and the pyridine moiety in trifluoromethylpyridines may influence their pharmacokinetic properties .

Result of Action

It’s known that trifluoromethylpyridines and their derivatives have been used in the synthesis of various agrochemicals and pharmaceuticals , suggesting that they may have diverse molecular and cellular effects.

Action Environment

It’s known that trifluoromethylpyridines and their derivatives have been used in various environments, from agricultural fields to clinical settings , suggesting that they may be influenced by a variety of environmental factors.

Eigenschaften

IUPAC Name |

2-chloro-4-iodo-5-(trifluoromethoxy)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF3INO/c7-5-1-3(11)4(2-12-5)13-6(8,9)10/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPEXAPQDSCSEEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)OC(F)(F)F)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF3INO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.44 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3,3,3-trifluoro-2-(1H-indol-3-yl)-2-[(phenylsulfonyl)amino]propanoate](/img/structure/B6337239.png)

![Ethyl 3-amino-4-(trifluoromethyl)-6-(4-fluorophenyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B6337253.png)

![1-{[1,1'-Biphenyl]-4-carbonyl}-1,4-diazepane](/img/structure/B6337264.png)

![5-[3-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B6337282.png)

![2-[4-(2-Hydroxyethyl)-1-piperazinyl]acetamide hydrochloride](/img/structure/B6337306.png)

![{[(4-tert-Butylphenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B6337324.png)